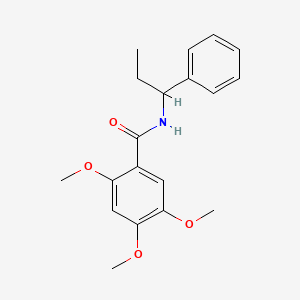
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Mechanism of Action
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by inhibiting specific kinases involved in cellular signaling pathways that promote cancer cell growth and survival. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. By inhibiting these kinases, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a selective inhibitory effect on BTK and ITK kinases, which are involved in the activation and proliferation of cancer cells. Inhibition of these kinases leads to decreased cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have an immunomodulatory effect, enhancing the activity of immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its selectivity for specific kinases involved in cancer cell growth and survival. This selectivity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another area of research is the development of combination therapies that incorporate N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and its potential use in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with piperazine to form 3-methoxyphenylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The synthesis process has been optimized to yield high purity and high-quality product.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of various kinases involved in cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5461813.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5461816.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5461822.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461829.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(ethylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5461847.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)

![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461859.png)

![N-[3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5461877.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461886.png)
![N-(1-cyclohex-1-en-1-ylethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5461891.png)
![4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5461900.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)